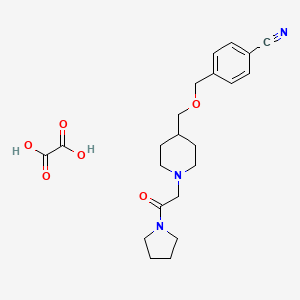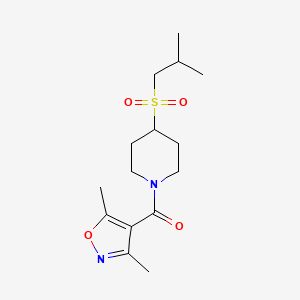![molecular formula C23H21N7O4 B2664770 6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1105210-40-9](/img/structure/B2664770.png)
6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups including a 1,2,4-oxadiazole ring, a triazolo[4,5-d]pyrimidin-7(6H)-one ring, and a 3,5-dimethoxyphenyl group. These groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound could result in a rigid and planar molecular structure. This could influence its interactions with other molecules and its solubility properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, and the methoxy groups can be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of heterocyclic rings and methoxy groups could influence properties such as solubility, melting point, and stability .科学的研究の応用
Antibacterial Activity
Compounds with structures related to pyrimidines, triazoles, and oxadiazoles have been synthesized and evaluated for their antibacterial activity. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine and evaluated its antibacterial activity against Gram-positive and Gram-negative microbial strains, showing promising results (Lahmidi et al., 2019). This suggests that compounds with similar structures could be developed as antibacterial agents.
Antimicrobial and Antifungal Activity
Suresh, Lavanya, and Rao (2016) developed new thiazolo-triazolo-pyridine carbonitrile derivatives, evaluating their antibacterial and antifungal activities against various microorganisms. The compounds exhibited significant biological activity, suggesting a potential for the development of new antimicrobial and antifungal agents (Suresh, Lavanya, & Rao, 2016).
Anticonvulsant and Antidepressant Activities
Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, with some compounds showing significant activity in pharmacological tests (Zhang et al., 2016). This indicates the potential use of related compounds in developing treatments for neurological conditions.
Antioxidant Activity
Abuelizz et al. (2020) studied the antioxidant activity of pyridotriazolopyrimidines, finding them superior in scavenging free radicals compared to the standard agent, butylated hydroxytoluene (Abuelizz et al., 2020). This suggests that similar compounds might be developed as antioxidants for various applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4/c1-14-4-6-15(7-5-14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)16-8-17(32-2)10-18(9-16)33-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZCYSPYKWFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
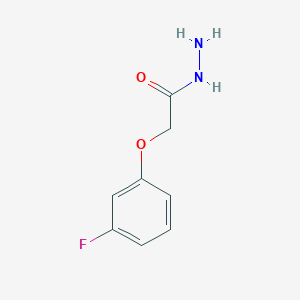
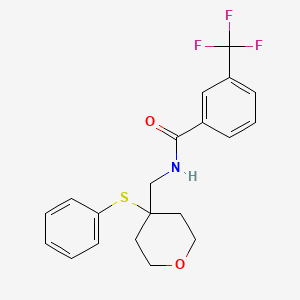
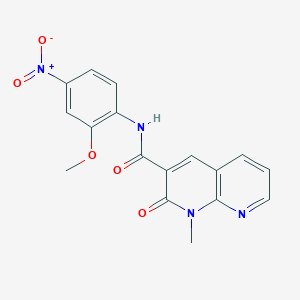
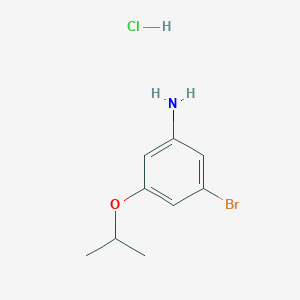
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)
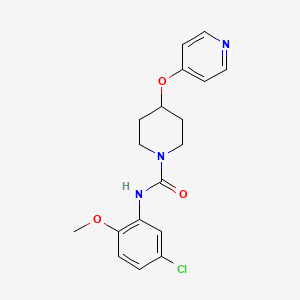
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)
